molecular formula C12H8Cl2N2 B14801591 4,6-Dichloro-2-(2-phenylethenyl)pyrimidine

4,6-Dichloro-2-(2-phenylethenyl)pyrimidine

Cat. No.: B14801591
M. Wt: 251.11 g/mol
InChI Key: UPWCSGSRXYDRKP-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2-phenylethenyl)pyrimidine is a chemical compound with the molecular formula C12H8Cl2N2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(2-phenylethenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with styrene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4,6-dichloropyrimidine reacts with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(2-phenylethenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(2-phenylethenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine atoms and the phenylethenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H8Cl2N2

Molecular Weight

251.11 g/mol

IUPAC Name

4,6-dichloro-2-(2-phenylethenyl)pyrimidine

InChI

InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H

InChI Key

UPWCSGSRXYDRKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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